molecular formula C22H18N4O3 B2923473 4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-46-4

4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2923473
CAS No.: 885179-46-4
M. Wt: 386.411
InChI Key: VKJLQBNDEAKNCG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system. Key structural features include:

  • Position 4: 3,4-Dimethoxyphenyl group, contributing electron-donating effects and enhanced lipophilicity.
  • Position 6: Hydroxy (-OH) group, enabling hydrogen bonding and acidity.
  • Position 5: Carbonitrile (-CN), providing electron-withdrawing properties and dipole interactions.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-13-19-20(14-9-10-17(28-2)18(11-14)29-3)16(12-23)22(27)24-21(19)26(25-13)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLQBNDEAKNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=O)N2)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol

The compound features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) .
  • Antimicrobial Activity : Recent research indicates that certain pyrazolo[3,4-b]pyridines exhibit promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMCF70.85
AnticancerHCT1160.59
AntitubercularMycobacterium tuberculosis (H37Rv)Not specified
Cytotoxicity in normal cellsVero>25

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridines:

  • Anticancer Activity : A study demonstrated that modifications to the pyrazolo[3,4-b]pyridine structure significantly enhanced anticancer activity against various cell lines. The presence of electron-donating groups improved selectivity and potency against cancer cells while maintaining low toxicity in normal cells .
  • Antimicrobial Properties : Another research effort focused on the synthesis of new derivatives aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity against this pathogen .

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural differences between the target compound and key analogues:

Compound Name Core Structure Position 4 Position 6 Position 5 Key Features
Target Compound Pyrazolo[3,4-b]pyridine 3,4-Dimethoxyphenyl Hydroxy (-OH) Carbonitrile (-CN) Aromatic core, H-bond donor (OH), methoxy-enhanced lipophilicity
4-Aryl-tetrahydro-pyrazolo[3,4-b]pyridine-5-carbonitrile () Tetrahydro-pyrazolo[3,4-b]pyridine Aryl Oxo (=O) Carbonitrile (-CN) Partially saturated ring, ketone group (H-bond acceptor)
6-Amino-pyranopyrazole-5-carbonitrile () Pyrano[2,3-c]pyrazole 4-Methoxyphenyl Amino (-NH2) Carbonitrile (-CN) Fused pyran ring, amino group (H-bond donor/acceptor)
PP-1 (4-Bromophenyl-tetrahydro-pyrazolo[3,4-b]pyridine, ) Tetrahydro-pyrazolo[3,4-b]pyridine 4-Bromophenyl Oxo (=O) Carbonitrile (-CN) Bromine substituent (electron-withdrawing), tetrahydro flexibility
HMBPP (Benzofuran-pyrazolo[3,4-b]pyridine, ) Pyrazolo[3,4-b]pyridine Benzofuran-carbonyl Amino (-NH2) Carbonitrile (-CN) Fused benzofuran, carbonyl group (electronic conjugation)

Physicochemical and Functional Differences

  • Solubility : The hydroxy group in the target compound enhances aqueous solubility compared to oxo () or methoxy substituents (). Tetrahydro derivatives () exhibit higher solubility due to reduced planarity .
  • Hydrogen Bonding: The hydroxy group acts as a strong H-bond donor, contrasting with oxo (acceptor) and amino (donor/acceptor) groups. This impacts crystal packing () and target binding .
  • Electronic Effects : The 3,4-dimethoxyphenyl group provides electron-donating effects, while carbonitrile withdraws electrons, creating a polarized structure. Bromophenyl () and benzofuran () substituents alter electronic conjugation .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how do reaction conditions impact yield and purity?

Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-component cyclocondensation reactions. For example, structurally analogous compounds (e.g., 6-amino derivatives) are synthesized using aldehydes, malononitrile, and aminopyrazoles in ionic liquid solvents like [bmim][BF₄] at 80°C, achieving yields up to 93% . Key factors include:

  • Solvent choice : Ionic liquids enhance reaction efficiency by stabilizing intermediates and reducing side reactions.
  • Temperature : Elevated temperatures (e.g., 80°C) promote cyclization but may require optimization to avoid decomposition.
  • Catalysts : Acidic conditions (e.g., acetic acid) or iodine can facilitate specific cyclization pathways, as seen in related pyrazolo[3,4-c]pyrazole syntheses .
    For the target compound, substituting 4-nitrobenzaldehyde with 3,4-dimethoxybenzaldehyde in analogous procedures may require adjustments to stoichiometry or reaction time due to electronic effects of the methoxy groups.

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:
Structural validation relies on:

  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 21.871 Å, b = 9.209 Å, c = 10.552 Å, β = 90.37°) provide unambiguous confirmation of molecular geometry and substituent orientation .
  • Spectroscopy :
    • IR : Absorptions near 2200 cm⁻¹ confirm the nitrile group, while broad peaks at ~3400 cm⁻¹ indicate hydroxyl or amine groups .
    • NMR : ¹H NMR signals for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) help assign substitution patterns .
      Contradictions between spectral data and computational models (e.g., DFT-optimized geometries) should be resolved via refinement of experimental parameters .

Advanced: How can researchers optimize synthetic routes when conflicting yield data arise from solvent or catalyst variations?

Answer:
Discrepancies in yields often stem from solvent polarity, catalyst efficiency, or steric effects of substituents. For example:

  • Ionic liquids ([bmim][BF₄]) improve yields (93%) by enhancing solubility and stabilizing transition states , whereas traditional solvents (ethanol/water) may result in lower yields due to poor intermediate solubility.
  • Catalyst selection : Iodine promotes azide-alkyne cycloadditions in pyrazolo[3,4-c]pyrazole syntheses , but may not be optimal for bulkier 3,4-dimethoxyphenyl substituents.
    Methodological recommendations :
  • Perform a Design of Experiments (DoE) to assess interactions between temperature, solvent, and catalyst.
  • Use HPLC or GC-MS to monitor reaction progress and identify byproducts .

Advanced: How does the hydrogen-bonding network in the crystal structure influence physicochemical properties?

Answer:
X-ray data reveal that intermolecular hydrogen bonds (e.g., O–H···N between hydroxyl and nitrile groups) and π-π stacking of aromatic rings govern crystal packing . These interactions:

  • Reduce solubility : Strong H-bonding in polar solvents (e.g., water) may necessitate DMSO or DMF for dissolution.
  • Impact stability : Tight packing (density ~1.36 Mg/m³) enhances thermal stability but may complicate recrystallization .
    Researchers should analyze Hirshfeld surfaces to quantify interaction contributions and predict solubility/stability modifications via substituent engineering .

Advanced: How can SAR studies be designed to evaluate pharmacological potential based on the pyrazolo[3,4-b]pyridine core?

Answer:
The pyrazolo[3,4-b]pyridine scaffold exhibits diverse bioactivity (e.g., kinase inhibition ). SAR strategies include:

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro ) or hydrophobic (e.g., bromophenyl ) groups to modulate target affinity.
  • Functional group addition : Introduce amino or hydroxyl groups at C-6 to enhance hydrogen-bonding with biological targets .
    Experimental design :
  • Conduct in vitro assays (e.g., enzyme inhibition) using purified targets (e.g., kinases).
  • Compare IC₅₀ values with structurally related compounds to identify critical substituents .

Advanced: What computational approaches are suitable for predicting reactivity or bioactivity of this compound?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to predict regioselectivity in electrophilic substitutions (e.g., nitration) .
  • Molecular docking : Simulate binding modes with protein targets (e.g., using AutoDock Vina) to prioritize substituents for synthesis .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide lead optimization .

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